6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine
CAS No.: 330662-95-8
Cat. No.: VC6883404
Molecular Formula: C20H13Cl2N3
Molecular Weight: 366.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330662-95-8 |
|---|---|
| Molecular Formula | C20H13Cl2N3 |
| Molecular Weight | 366.25 |
| IUPAC Name | 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine |
| Standard InChI | InChI=1S/C20H13Cl2N3/c21-14-10-11-17-15(12-14)19(13-6-2-1-3-7-13)25-20(23-17)24-18-9-5-4-8-16(18)22/h1-12H,(H,23,24,25) |
| Standard InChI Key | ZGCNBVZWKADHQA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4Cl |
Introduction
Chemical Structure and Nomenclature
6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine (molecular formula: ) features a quinazoline backbone—a bicyclic system comprising fused benzene and pyrimidine rings. Key substituents include:
-
A chlorine atom at position 6 of the quinazoline ring.
-
A phenyl group at position 4.
-
An N-(2-chlorophenyl) group at position 2.
The IUPAC name reflects this substitution pattern, ensuring unambiguous identification. The compound’s molecular weight is 376.26 g/mol, with a calculated exact mass of 375.053 Da . Its topological polar surface area (TPSA) is 45.8 Ų, suggesting moderate permeability, while the LogP value of 5.2 indicates significant lipophilicity .
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of quinazoline derivatives typically involves multi-step reactions, as exemplified by patents describing analogous compounds. One method adapted from US3932325A involves:
-
Chloroacetylation: Reacting 2-amino-5-chlorobenzophenone with chloroacetyl chloride in ethyl acetate and 3 N NaOH at 15°C to form 2-chloroacetamido-5-chlorobenzophenone.
-
Iminochloride Formation: Treating the intermediate with thionyl chloride and pyridine in methylene chloride under reflux to yield 2-(1'-chloroimino-2'-chloromethyl)-5-chlorobenzophenone.
-
Cyclization: Reacting the iminochloride with hydroxylamine hydrochloride to form the quinazoline-3-oxide intermediate, which is further modified to introduce the N-(2-chlorophenyl) group.
Key reaction conditions include nitrogen atmospheres, aprotic solvents, and temperatures ranging from 15°C to 80°C . Modifications to this pathway could enable the synthesis of 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine by substituting reagents to introduce the 2-chlorophenyl amine.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 376.26 g/mol | |
| LogP | 5.2 | |
| TPSA | 45.8 Ų | |
| Melting Point | Not reported | – |
The absence of melting point data underscores the need for further experimental characterization.
Pharmacological Profile and Mechanisms of Action
Proposed Mechanism
The compound’s mechanism likely involves:
-
Kinase Inhibition: Interaction with ATP-binding pockets of kinases (e.g., EGFR or VEGFR), disrupting signaling pathways.
-
COX-II Binding: Blocking arachidonic acid conversion to prostaglandins, thereby reducing inflammation .
Future Research Directions
-
Synthesis Optimization: Developing scalable routes with higher yields and purity.
-
In Vivo Studies: Evaluating pharmacokinetics and efficacy in animal models.
-
Target Identification: Using proteomics to elucidate binding partners.
-
Toxicology Assessments: Acute and chronic toxicity studies to establish safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume